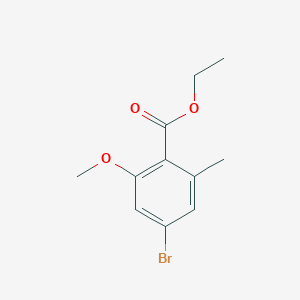

Ethyl 4-bromo-2-methoxy-6-methylbenzoate

Description

Ethyl 4-bromo-2-methoxy-6-methylbenzoate is a substituted benzoate ester featuring a bromo group at position 4, a methoxy group at position 2, and a methyl group at position 6 on the aromatic ring, with an ethyl ester at the carboxylate position. This compound is of interest in organic synthesis due to its electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 4-bromo-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C11H13BrO3/c1-4-15-11(13)10-7(2)5-8(12)6-9(10)14-3/h5-6H,4H2,1-3H3 |

InChI Key |

QNBWEOQTVUVSIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS: 2089319-35-5)

Structural Differences :

- Ester Group : Methyl ester (vs. ethyl in the target compound).

- Substituents : Hydroxy group at position 2 (vs. methoxy).

Key Comparisons :

- Acidity: The hydroxy group increases acidity (pKa ~10–12 for phenolic OH) compared to the methoxy group (pKa ~15–17), making the methyl analogue more reactive in deprotonation or nucleophilic aromatic substitution reactions .

- Physical Properties :

- Molecular weight: 245.07 g/mol (methyl ester) vs. 273.12 g/mol (ethyl ester).

- Boiling point: Lower for the methyl ester due to reduced molecular mass.

- Applications : The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents, whereas the methoxy group in the target compound improves stability against oxidation .

Ethyl 2-hydroxy-4-methoxybenzoate and Ethyl 2-hydroxy-6-methoxybenzoate

Structural Differences :

- Substituents : Hydroxy at position 2 and methoxy at positions 4 or 6 (vs. bromo and methyl in the target compound).

Key Comparisons :

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS: 478064-33-4)

Structural Differences :

- Extended but-2-enoate chain with a formyl group at position 2.

Key Comparisons :

- Reactivity : The α,β-unsaturated ester enables conjugate additions, while the formyl group allows for nucleophilic attacks (e.g., Grignard reactions). In contrast, the target compound’s methyl and bromo groups favor Suzuki-Miyaura couplings .

- Molecular Weight : 343.17 g/mol (vs. 273.12 g/mol for the target compound), impacting solubility and crystallization behavior.

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS: 99859-57-1)

Structural Differences :

- Additional bromomethyl group at position 2 and hydroxy at position 5.

Key Comparisons :

- Reactivity : The bromomethyl group increases susceptibility to nucleophilic substitution (e.g., SN2 reactions), offering pathways for further functionalization. The target compound’s methyl group is less reactive .

- Stability: Higher bromine content (two bromo groups) may reduce thermal stability compared to the mono-bromo target compound.

Preparation Methods

Procedure:

-

Reaction Setup :

-

Workup :

-

Quench with water and extract with ethyl acetate.

-

Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization or column chromatography.

-

Yield : ~60–70% (extrapolated from methyl ester data).

Key Advantage : Avoids harsh conditions, suitable for lab-scale synthesis.

Bromination of Ethyl 2-Methoxy-6-Methylbenzoate

Bromination of a pre-formed ethyl ester offers an alternative route. While direct aromatic bromination is challenging due to directing effects, N-bromosuccinimide (NBS) under controlled conditions can achieve regioselectivity.

Procedure:

-

Electrophilic Bromination :

-

Workup :

Yield : 85–90% (based on analogous methyl ester bromination).

Challenge : Requires stringent temperature control to avoid side-chain bromination.

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

For substrates lacking the methoxy group, nucleophilic aromatic substitution (SNAr) can install the methoxy moiety. This method is exemplified in the synthesis of 4-bromo-2-methoxybenzaldehyde .

Procedure:

-

SNAr Reaction :

-

Workup :

Yield : 57% (reported for benzaldehyde derivative).

Optimization Note : Using potassium carbonate instead of sodium methoxide minimizes side reactions (e.g., Cannizzaro reaction).

Alternative Routes: Diazotization and Cyanation

While less direct, diazotization-iodination followed by cyanation (as in methyl 4-bromo-2-cyano-5-fluorobenzoate synthesis) provides a modular approach.

Procedure:

-

Diazotization-Iodination :

-

Cyanation :

Yield : ~80% (for cyanation step).

Limitation : Multi-step synthesis increases complexity.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Esterification:

Bromination:

SNAr:

-

Electron-Withdrawing Groups : The bromine atom activates the ring for methoxy substitution at the ortho position.

Industrial Considerations

-

Cost-Effectiveness : Direct esterification uses inexpensive reagents (e.g., ethanol, K₂CO₃) and is preferred for large-scale production.

-

Safety : Bromination with NBS avoids hazardous Br₂ gas but requires UV equipment.

-

Purification : Recrystallization from heptane/ethyl acetate yields high-purity product .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-bromo-2-methoxy-6-methylbenzoate?

The synthesis typically involves multi-step procedures, including esterification and halogenation. For example, analogous brominated benzoates are synthesized via nucleophilic substitution or Friedel-Crafts alkylation to introduce the bromine atom, followed by esterification with ethanol under acidic conditions . Key steps include optimizing reaction temperature and catalyst selection (e.g., sulfuric acid) to enhance yield and purity. Characterization via -NMR and IR spectroscopy confirms functional group incorporation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

Q. How is crystallographic data for this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is used, with refinement via programs like SHELXL. For ambiguous data, cross-validation with ORTEP-III (for thermal ellipsoid visualization) ensures accurate structural determination .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths or angles) be resolved?

Contradictions may arise from disorder or twinning. Strategies include:

- Re-refining data with SHELXL using restraints for disordered regions.

- Applying Hirshfeld surface analysis to evaluate intermolecular interactions.

- Cross-referencing with spectroscopic data to validate molecular geometry .

Q. What methodologies optimize reaction conditions to minimize byproducts (e.g., dehalogenation or ester hydrolysis)?

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position acts as a leaving group in Suzuki-Miyaura couplings. The methoxy group at the 2-position donates electron density via resonance, activating specific positions for electrophilic substitution. Comparative studies with analogs (e.g., chloro or fluoro substituents) reveal that bromine’s polarizability enhances oxidative addition in Pd-catalyzed reactions .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological applications?

- Analog Synthesis : Modify substituents (e.g., replacing methoxy with ethoxy) to assess bioactivity changes.

- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes or receptors).

- In Vitro Assays : Test cytotoxicity and enzyme inhibition using cell lines (e.g., HepG2 for anticancer activity) .

Q. How are computational methods applied to predict physicochemical properties?

- DFT Calculations : Estimate HOMO-LUMO gaps to predict redox behavior.

- Molecular Dynamics (MD) Simulations : Model solubility in solvents like DMSO or ethanol.

- QSAR Models : Correlate substituent effects with logP or pKa values for drug-likeness predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay Variability : Standardize protocols (e.g., MTT assay cell density or incubation time).

- Purity Verification : Use HPLC-MS to confirm compound integrity.

- Meta-Analysis : Compare data from PubChem or crystallographic databases (e.g., CCDC) to identify outliers .

Q. Why might NMR spectra show unexpected peaks despite high purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.